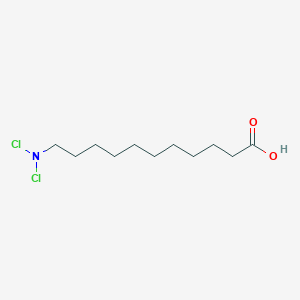
11-(Dichloroamino)undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Dichloroamino)undecanoic acid is an organic compound characterized by the presence of a dichloroamino group attached to an undecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Dichloroamino)undecanoic acid typically involves the chlorination of 11-aminoundecanoic acid. The process begins with the preparation of 11-aminoundecanoic acid from undecylenic acid, which is derived from castor oil . The synthesis proceeds through several steps:
Transesterification: Castor oil is transesterified with methanol to produce methyl ricinoleate.
Pyrolysis: Methyl ricinoleate is pyrolyzed to yield heptanal and methyl undecenoate.
Hydrolysis: Methyl undecenoate is hydrolyzed to produce 10-undecenoic acid.
Hydrobromination: 10-undecenoic acid is hydrobrominated to form 11-bromoundecanoic acid.
Amination: 11-bromoundecanoic acid is aminated to produce 11-aminoundecanoic acid.
Chlorination: Finally, 11-aminoundecanoic acid is chlorinated to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
11-(Dichloroamino)undecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dichloroamino group to an amino group.
Substitution: The dichloroamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
11-(Dichloroamino)undecanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 11-(Dichloroamino)undecanoic acid involves its interaction with molecular targets and pathways. The dichloroamino group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes, such as membrane integrity and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
11-Aminoundecanoic acid: A precursor to 11-(Dichloroamino)undecanoic acid, used in the production of Nylon-11.
10-Undecenoic acid: Another related compound used in various industrial applications.
Uniqueness
This compound is unique due to the presence of the dichloroamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
59384-04-2 |
|---|---|
Molecular Formula |
C11H21Cl2NO2 |
Molecular Weight |
270.19 g/mol |
IUPAC Name |
11-(dichloroamino)undecanoic acid |
InChI |
InChI=1S/C11H21Cl2NO2/c12-14(13)10-8-6-4-2-1-3-5-7-9-11(15)16/h1-10H2,(H,15,16) |
InChI Key |
QCWDXYOZTYKOSN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCN(Cl)Cl)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















